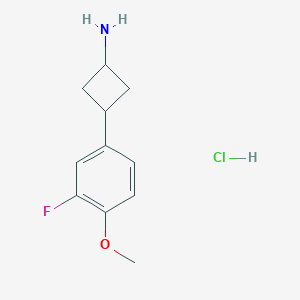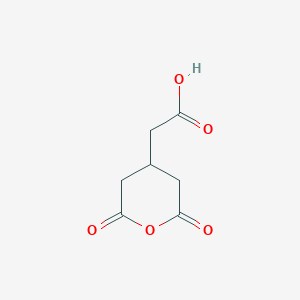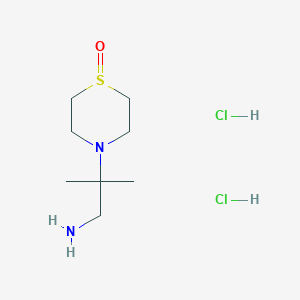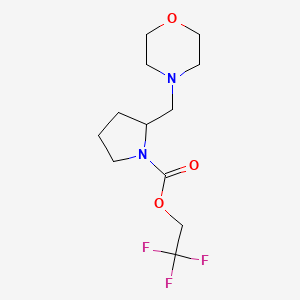
4-Bromo-2-phenoxybenzonitrile
Übersicht
Beschreibung
4-Bromo-2-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO . It is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxybenzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) that is substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position . The molecular weight of this compound is 274.12 g/mol .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxybenzonitrile is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of brominated benzonitriles, including 4-Bromo-2-phenoxybenzonitrile, has been explored for their importance as intermediates in creating biologically active compounds. For instance, bromo-4-isobutyloxyphenyl carbothioamide, a compound related to febuxostat synthesis, demonstrates the significance of brominated nitriles in pharmaceutical development ((Wang et al., 2016)). Moreover, the study on the facile synthesis of 2-bromo-3-fluorobenzonitrile via the halodeboronation of aryl boronic acids showcases the chemical versatility and applicability of bromo-substituted benzonitriles in organic synthesis ((Szumigala et al., 2004)).
Environmental Degradation and Toxicology
The environmental degradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a closely related compound, has been thoroughly studied under various anaerobic conditions. These studies reveal that bromoxynil and its derivatives undergo anaerobic biodegradation, highlighting the ecological dynamics of such compounds ((Knight et al., 2003)). Additionally, the work by Desulfitobacterium chlororespirans on the dehalogenation of bromoxynil indicates microbial pathways capable of breaking down brominated herbicides, offering insights into bioremediation strategies ((Cupples et al., 2005)).
Material Science Applications
In material science, the study of 4-bromobenzonitrile's plastically deformable crystals presents an intriguing aspect of brominated aromatic nitriles' physical properties. These crystals exhibit unique mechanical flexibility, which could have implications in designing responsive materials ((Alimi et al., 2018)).
Safety and Hazards
The safety data sheet for 4-Bromo-2-phenoxybenzonitrile indicates that it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, vapors, mist, or gas, not getting the compound in eyes, on skin, or on clothing, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-bromo-2-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNRTXOZNBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726414 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenoxybenzonitrile | |
CAS RN |
875664-25-8 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











amine hydrochloride](/img/structure/B1442928.png)



![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)